Ammonium bicarbonate

概要

説明

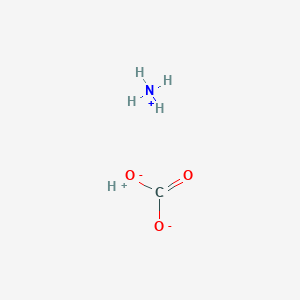

Ammonium bicarbonate is an inorganic compound with the chemical formula NH₄HCO₃. It is a white, crystalline powder that belongs to the class of compounds known as inorganic salts. This compound is commonly referred to as bicarbonate of ammonia, ammonium hydrogen carbonate, hartshorn, or baker’s ammonia. This compound is a colorless solid with a faint odor of ammonia and is highly soluble in water. It decomposes in hot water and is insoluble in alcohol and acetone .

作用機序

Target of Action

Ammonium bicarbonate, chemically speaking, is the bicarbonate salt of the ammonium ion . It primarily targets the biochemical processes that involve ammonia, carbon dioxide, and water . As a pesticide active ingredient, it acts as a feeding attractant for insects .

Mode of Action

This compound interacts with its targets by decomposing into ammonia, carbon dioxide, and water . This decomposition is a result of its thermal instability . In the environment, it slowly decomposes to release ammonia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of ammonia and carbon dioxide. This compound is produced by combining carbon dioxide and ammonia . The reaction solution is kept cold due to the thermal instability of this compound, which allows the precipitation of the product as a white solid .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in aqueous environments . It’s worth noting that the compound is thermally unstable, which could impact its bioavailability .

Result of Action

The primary result of this compound’s action is the production of ammonia, carbon dioxide, and water . This decomposition process can influence various biochemical processes, particularly those involving these compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. Due to its thermal instability, the compound decomposes more readily at higher temperatures . Furthermore, its solubility in water suggests that it could be more active in aqueous environments .

生化学分析

Biochemical Properties

Ammonium bicarbonate is involved in the nitrification process, a critical part of the global biogeochemical nitrogen cycle . It is oxidized into nitrite by ammonia-oxidizing bacteria (AOB), which serves as an energy source for the growth of plants and microorganisms .

Cellular Effects

This compound influences cell function by participating in the nitrification process. It contributes to maintaining environmental quality by assisting the decomposition process occurring in nature . It also provides a mechanism for regulating the loss of nitrogen from the environment .

Molecular Mechanism

The molecular mechanism of this compound involves the microbial oxidation of ammonia into nitrite by different groups of microorganisms . This is the first and the rate-limiting step of the nitrification reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the decomposition rate of this compound is low when the hot air temperature is less than 150 ℃ . When the temperature exceeds 150 ℃, the decomposition rate increases rapidly .

Metabolic Pathways

This compound is involved in the nitrification reaction, a two-step process in which ammonia is oxidized into nitrate via nitrite . This reaction is a critical part of the global biogeochemical nitrogen cycle .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, this compound tends to decompose upon standing, especially in the presence of moisture, which makes it necessary to store this compound in a cool and dry place .

Industrial Production Methods: In industrial settings, this compound is produced by combining carbon dioxide and ammonia. Since this compound is thermally unstable, the reaction solution is kept cold, which allows the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

化学反応の分析

Types of Reactions: Ammonium bicarbonate undergoes various types of chemical reactions, including decomposition, reduction, and substitution reactions.

Common Reagents and Conditions:

Decomposition: Upon heating, this compound decomposes to produce ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Substitution: In the presence of certain reagents, this compound can undergo substitution reactions to form various products.

Major Products Formed: The major products formed from the decomposition of this compound are ammonia, carbon dioxide, and water .

科学的研究の応用

Agricultural Applications

Ammonium bicarbonate is primarily used as a nitrogen source in fertilizers. It is favored for its high solubility and rapid availability to plants.

- Nutrient Supply : It provides essential nitrogen for plant growth, enhancing crop yields.

- Soil pH Regulation : this compound can help lower soil pH, making it suitable for acid-loving plants.

Case Study : A study demonstrated that the application of this compound in rice cultivation led to increased nitrogen uptake and improved grain yield compared to traditional urea fertilizers .

Food Industry

In the food industry, this compound serves several purposes:

- Leavening Agent : It is commonly used in baking as a leavening agent, particularly in cookies and crackers.

- pH Regulator : It helps maintain the desired acidity levels in food products.

Data Table: Leavening Agents in Baking

| Leavening Agent | Application | Effect on Product |

|---|---|---|

| This compound | Cookies, Crackers | Light texture, crispness |

| Baking Soda | Cakes, Breads | Soft texture |

| Baking Powder | Pancakes, Muffins | Balanced rise |

Pharmaceutical Applications

This compound is utilized in pharmaceutical formulations:

- Buffering Agent : It serves as a buffer in biochemical assays and drug formulations, maintaining pH stability.

- Catalysis : In enzyme-catalyzed reactions, this compound enhances stability and efficiency.

Case Study : Research indicated that using this compound as a buffer improved the catalytic efficiency of immobilized cephalosporin C acylase, allowing for higher conversion rates over extended periods .

Environmental Applications

The compound plays a role in environmental science:

- Wastewater Treatment : It is employed as a draw solute in forward osmosis processes for wastewater treatment, effectively concentrating contaminants while facilitating water recovery .

- Carbon Capture : this compound is investigated for its potential in CO₂ capture technologies through solid formation processes .

Data Table: Environmental Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Wastewater Treatment | Used as a draw solute | Efficient contaminant removal |

| Carbon Capture | Involved in CO₂ absorption processes | Reduces greenhouse gas emissions |

Industrial Applications

In industrial settings, this compound has diverse uses:

類似化合物との比較

- Ammonium carbonate (NH₄)₂CO₃

- Sodium bicarbonate NaHCO₃

- Potassium bicarbonate KHCO₃

Comparison: Ammonium bicarbonate is unique in its ability to decompose at relatively low temperatures, making it particularly useful in applications where a rapid release of gases is required. Unlike sodium bicarbonate and potassium bicarbonate, this compound releases ammonia upon decomposition, which can be beneficial in certain agricultural and industrial applications .

生物活性

Ammonium bicarbonate (NH₄HCO₃) is a compound that has garnered attention in various biological contexts due to its multifaceted roles in biochemical processes, agricultural applications, and its effects on microorganisms. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits significant biological activity primarily through its role in pH modulation and ammonia release. The bicarbonate ion contributes to an alkaline environment, which can enhance the solubility and bioavailability of nutrients while simultaneously promoting the release of free ammonia (NH₃), which is toxic to certain pathogens.

1.1 Antifungal Properties

Research indicates that this compound can inhibit the growth of mycotoxigenic fungi such as Penicillium griseofulvum and Fusarium graminearum. The antifungal activity is attributed to the establishment of an alkaline pH that facilitates the production of free ammonia. A study demonstrated that as the concentration of free ammonia increased, the viability and germination rates of these fungi decreased significantly, confirming that ammonia is the active inhibitory agent .

| Fungal Species | Free Ammonia Concentration (mM) | Viability (% Remaining) | Germination Rate (%) |

|---|---|---|---|

| Penicillium griseofulvum | 0 | 100 | 90 |

| Penicillium griseofulvum | 5 | 75 | 60 |

| Fusarium graminearum | 0 | 100 | 85 |

| Fusarium graminearum | 10 | 50 | 30 |

2. Role in Plant Physiology

This compound serves as a nitrogen source for plants, influencing growth and metabolic processes. Research has shown that it stimulates fermentation and glycolysis pathways in plant roots, enhancing ATP synthesis under specific conditions.

2.1 Nutritional Effects

A comprehensive study revealed that this compound treatment led to significant upregulation of genes associated with fermentation enzymes (e.g., pyruvate decarboxylase) while downregulating those involved in energy metabolism under certain stress conditions. This indicates a shift toward anaerobic metabolism when ammonium is present .

3. Agricultural Applications

In agriculture, this compound is utilized as a nitrogen fertilizer. Its application can improve soil health by enhancing microbial activity and nutrient availability.

3.1 Case Studies

-

Case Study: Crop Yield Improvement

A field trial conducted on wheat crops demonstrated that the application of this compound resulted in a 20% increase in yield compared to control plots treated with conventional fertilizers. This improvement was attributed to enhanced nitrogen uptake and better root development. -

Case Study: Soil Microbial Activity

Another study assessed soil microbial communities following the application of this compound. Results indicated a significant increase in beneficial bacteria, which are crucial for nutrient cycling and organic matter decomposition.

4. Safety and Toxicity

While this compound is generally recognized as safe for use in food applications, excessive concentrations can lead to toxicity in aquatic environments. The compound's impact on non-target organisms remains an area of concern, particularly regarding its effects on aquatic ecosystems where it may alter pH levels and disrupt local flora and fauna .

特性

Key on ui mechanism of action |

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia. |

|---|---|

CAS番号 |

1066-33-7 |

分子式 |

CH5NO3 |

分子量 |

79.056 g/mol |

IUPAC名 |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

InChIキー |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

不純物 |

Ammonium carbonate |

SMILES |

C(=O)(O)[O-].[NH4+] |

異性体SMILES |

C(=O)(O)[O-].[NH4+] |

正規SMILES |

C(=O)(O)O.N |

Color/Form |

Colorless or white crystals Shiny, hard, colorless or white prisms or crystalline mass |

密度 |

1.57 at 68 °F (USCG, 1999) - Denser than water; will sink 1.586 g/cu cm 1.58 g/cm³ |

melting_point |

95 °F (USCG, 1999) 107 °C (decomposes) Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water. |

Key on ui other cas no. |

10361-29-2 |

物理的記述 |

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses. Pellets or Large Crystals; NKRA; Other Solid; Liquid; Dry Powder White crystals or crystalline powder Colorless or white solid with a faint odor of ammonia; [Merck Index] White crystalline solid; [MSDSonline] COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. |

ピクトグラム |

Irritant |

関連するCAS |

10361-29-2 |

賞味期限 |

Comparatively stable at room temp; ... the white fumes given off consist of ammonium 21.5%, carbon dioxide 55.7%, water vapor 22.8%; rate of decomposition increases as temperature rises. |

溶解性 |

Freely soluble in water. Insoluble in ethanol Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade) Insoluble in ethanol, benzene 24.8 g/100 g water at 25 °C In water: 14% at 10 °C; 17.4% at 20 °C; 21.3% at 30 °C. Decomposed by hot water. Solubility in water, g/100ml at 20 °C: 17.4 (good) |

同義語 |

ammonium bicarbonate |

蒸気圧 |

58.9 [mmHg] 7.85 kPa (58.9 mm Hg) at 25.4 °C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。